molecular formula C17H19N3O2S B6713458 N-[3-(benzimidazol-1-yl)propyl]-2-methylsulfonylaniline

N-[3-(benzimidazol-1-yl)propyl]-2-methylsulfonylaniline

Cat. No.: B6713458
M. Wt: 329.4 g/mol
InChI Key: ZQQSWCUDYIKWCX-UHFFFAOYSA-N
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Description

N-[3-(benzimidazol-1-yl)propyl]-2-methylsulfonylaniline is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Properties

IUPAC Name

N-[3-(benzimidazol-1-yl)propyl]-2-methylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-23(21,22)17-10-5-3-8-15(17)18-11-6-12-20-13-19-14-7-2-4-9-16(14)20/h2-5,7-10,13,18H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQSWCUDYIKWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzimidazol-1-yl)propyl]-2-methylsulfonylaniline typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . Subsequent reactions with propyl halides and methylsulfonyl aniline derivatives under basic conditions yield the desired compound.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzimidazol-1-yl)propyl]-2-methylsulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the aniline moiety using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the benzimidazole or aniline moieties.

Scientific Research Applications

N-[3-(benzimidazol-1-yl)propyl]-2-methylsulfonylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-2-methylsulfonylaniline involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Methylbenzimidazole: A derivative with similar properties but different functional groups.

    N-(2-Benzimidazolyl)aniline: Another derivative with potential biological activities.

Uniqueness

N-[3-(benzimidazol-1-yl)propyl]-2-methylsulfonylaniline is unique due to the presence of both the benzimidazole and methylsulfonylaniline moieties. This combination may enhance its biological activity and provide a broader range of applications compared to simpler benzimidazole derivatives .

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